molecular formula C10H9IN2O2 B1530016 1-(3-Iodo-6-methoxy-1H-indazol-1-yl)ethanone CAS No. 1337880-96-2

1-(3-Iodo-6-methoxy-1H-indazol-1-yl)ethanone

Cat. No.: B1530016
CAS No.: 1337880-96-2
M. Wt: 316.09 g/mol
InChI Key: YZTNGLGIOJTWPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Iodo-6-methoxy-1H-indazol-1-yl)ethanone is a chemical compound with the molecular formula C10H9IN2O2. It is a pale-yellow to yellow-brown solid at room temperature and has a molecular weight of 316.1 g/mol . This compound is part of the indazole family, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Iodo-6-methoxy-1H-indazol-1-yl)ethanone typically involves the iodination of 6-methoxyindazole followed by acetylation. The reaction conditions often include the use of iodine and a suitable oxidizing agent to introduce the iodine atom at the 3-position of the indazole ring. The acetylation step involves the use of acetic anhydride or acetyl chloride in the presence of a base such as pyridine .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors for better control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

1-(3-Iodo-6-methoxy-1H-indazol-1-yl)ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

    Substitution: Products include derivatives where the iodine atom is replaced by other functional groups.

    Oxidation: Products include hydroxylated derivatives.

    Reduction: Products include alcohol derivatives.

Scientific Research Applications

1-(3-Iodo-6-methoxy-1H-indazol-1-yl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Iodo-6-methoxy-1H-indazol-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For instance, in medicinal chemistry, it may inhibit certain enzymes or modulate receptor activity, leading to its therapeutic effects. The exact pathways and targets can vary based on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Bromo-6-methoxy-1H-indazol-1-yl)ethanone
  • 1-(3-Chloro-6-methoxy-1H-indazol-1-yl)ethanone
  • 1-(3-Fluoro-6-methoxy-1H-indazol-1-yl)ethanone

Uniqueness

1-(3-Iodo-6-methoxy-1H-indazol-1-yl)ethanone is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity compared to its halogenated analogs. The iodine atom can participate in unique interactions, such as halogen bonding, which can enhance the compound’s binding affinity to biological targets .

Biological Activity

1-(3-Iodo-6-methoxy-1H-indazol-1-yl)ethanone is a compound within the indazole family, recognized for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and comparative analyses with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C10H10I N2O2. The compound features an indazole core with an iodine atom at position 3 and a methoxy group at position 6. This unique substitution pattern enhances its reactivity and biological activity compared to related compounds.

Compound NameStructure FeaturesUnique Aspects
This compoundIndazole core with iodine at position 3Enhanced reactivity due to halogen substitution
3-Iodo-1-methyl-1H-indazol-6-amineSimilar indazole core; different functional groupsVaries in biological activity
1-(3-Iodo-1H-indazol-1-yl)ethanoneLacks the methoxy groupMay affect reactivity and biological properties

The mechanism of action of this compound involves interaction with specific molecular targets, including enzymes and receptors. The iodo group enhances binding affinity to these targets, potentially leading to inhibition or activation of various cellular pathways. Studies suggest that the compound may modulate enzyme activity related to cancer progression and inflammation.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In a study involving various cancer cell lines, it demonstrated selective cytotoxicity:

Cell LineIC50 (µM)
A549 (Lung adenocarcinoma)<10
A375 (Melanoma)5.7

These results highlight its potential as a lead compound in cancer therapy, warranting further investigation into its efficacy and safety in vivo .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Preliminary studies show that it possesses activity against various bacterial strains:

MicroorganismMinimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus<10
Escherichia coliInactive
Candida albicansModerate activity noted

This suggests that this compound may be a candidate for developing new antimicrobial agents .

Case Studies

Several case studies have focused on the synthesis and biological evaluation of derivatives of indazole compounds, including this compound. One notable study demonstrated its ability to inhibit tumor growth in xenograft models, indicating its potential application in oncology .

Comparative Analysis with Similar Compounds

Comparative studies have been conducted to assess the biological activities of similar indazole derivatives. For instance, while both this compound and 3-Iodoindole share structural similarities, their biological activities differ significantly due to variations in their functional groups.

Summary of Comparative Findings

Compound NameAnticancer ActivityAntimicrobial Activity
This compoundSignificant (IC50 <10 µM)Moderate activity
3-IodoindoleVariableLimited
2-AcetylindoleMinimalModerate

This analysis underscores the distinctiveness of this compound in both anticancer and antimicrobial contexts .

Properties

IUPAC Name

1-(3-iodo-6-methoxyindazol-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9IN2O2/c1-6(14)13-9-5-7(15-2)3-4-8(9)10(11)12-13/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZTNGLGIOJTWPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C2=C(C=CC(=C2)OC)C(=N1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Iodo-6-methoxy-1H-indazol-1-yl)ethanone
Reactant of Route 2
Reactant of Route 2
1-(3-Iodo-6-methoxy-1H-indazol-1-yl)ethanone
Reactant of Route 3
1-(3-Iodo-6-methoxy-1H-indazol-1-yl)ethanone
Reactant of Route 4
Reactant of Route 4
1-(3-Iodo-6-methoxy-1H-indazol-1-yl)ethanone
Reactant of Route 5
1-(3-Iodo-6-methoxy-1H-indazol-1-yl)ethanone
Reactant of Route 6
1-(3-Iodo-6-methoxy-1H-indazol-1-yl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.